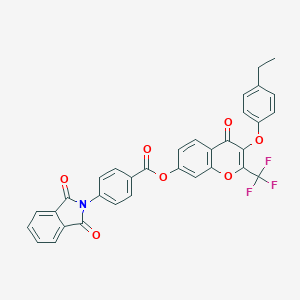
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as PTTB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. This compound also inhibits the activity of AKT, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its potential as a cancer therapy. This compound has shown anti-proliferative effects on various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage of this compound is its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One direction is to investigate the potential of this compound as a cancer therapy in vivo. Another direction is to investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further research could be conducted to investigate the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. The synthesis method involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. This compound has shown potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. The mechanism of action of this compound is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has various biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. Future research could investigate the potential of this compound as a cancer therapy in vivo, the mechanism of action of this compound, and the anti-inflammatory effects of this compound.
合成法
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. The reaction yields this compound, which can be purified through column chromatography. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and MS.
科学的研究の応用
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also shown anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C28H27NO6 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-5-14-34-20-12-10-19(11-13-20)26(30)21(28-29-22-8-6-7-9-23(22)35-28)15-18-16-24(31-2)27(33-4)25(17-18)32-3/h6-13,15-17H,5,14H2,1-4H3/b21-15- |
InChIキー |
TYQDLWXHSVANTC-QNGOZBTKSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)


![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
